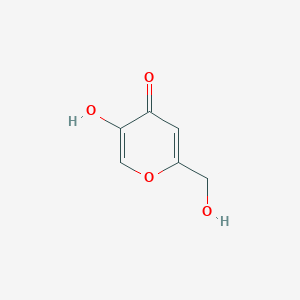

Kojic acid

Übersicht

Beschreibung

Mozavaptan is a vasopressin receptor antagonist that is primarily used to treat hyponatremia, a condition characterized by low sodium levels in the blood. It is marketed by Otsuka and was approved in Japan in October 2006 for the treatment of hyponatremia caused by the syndrome of inappropriate antidiuretic hormone secretion due to antidiuretic hormone-producing tumors .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Mozavaptan beinhaltet die Reaktion von 5-Dimethylamino-2,3,4,5-tetrahydro-1H-benzodiazepin mit anderen Reaktanten unter spezifischen Bedingungen. Eine Methode beinhaltet das Auflösen der Reaktanten in einem geeigneten Lösungsmittel und das Zulassen der Reaktion unter kontrollierten Temperatur- und Druckbedingungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Mozavaptan beinhaltet typischerweise eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Kristallisation, Filtration und Trocknung umfassen, um das Endprodukt in einer für pharmazeutische Zwecke geeigneten Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Mozavaptan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Mozavaptan kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Mozavaptan in reduzierte Formen umwandeln.

Substitution: Substitutionsreaktionen können an bestimmten Positionen auf dem Mozavaptan-Molekül stattfinden und zur Bildung substituierter Derivate führen

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig eingesetzt.

Substitution: Verschiedene Nukleophile oder Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

1.1 Skin Lightening and Hyperpigmentation Treatment

Kojic acid is widely recognized for its effectiveness as a skin-lightening agent. It works by inhibiting tyrosinase activity, thereby reducing melanin synthesis. Numerous studies have demonstrated its efficacy in treating conditions like melasma and other forms of hyperpigmentation.

- Clinical Studies:

- A study involving 60 patients compared the effects of a 0.75% this compound cream with a 4% hydroquinone cream. Results indicated that the combination of this compound and hydroquinone offered superior depigmenting effects compared to either treatment alone .

- Another clinical trial using hyperspectral imaging showed significant improvements in skin pigmentation after treatment with this compound formulations, confirming its effectiveness in reducing hyperpigmentation .

1.2 Formulations and Innovations

Recent advancements include the development of novel formulations such as nanoemulsions and liposomes to enhance the stability and penetration of this compound in the skin. These formulations aim to improve the bioavailability of this compound, making it more effective in cosmetic applications .

Pharmaceutical Applications

2.1 Antimicrobial Properties

This compound exhibits notable antimicrobial and antifungal activities, making it valuable in pharmaceutical applications. It has been shown to enhance the efficacy of antifungal agents like amphotericin B and strobilurin, targeting fungal oxidative systems .

- Research Findings:

2.2 Antioxidant and Anti-inflammatory Effects

This compound also possesses antioxidant properties that can protect cells from oxidative stress. This characteristic is beneficial not only in cosmetic products but also in therapeutic formulations aimed at reducing inflammation and promoting skin health .

Food Industry Applications

This compound is utilized as a food preservative due to its ability to inhibit enzymatic browning caused by tyrosinase activity. This property is particularly valuable in maintaining the quality and appearance of food products.

- Usage Examples:

Data Tables

Wirkmechanismus

Mozavaptan exerts its effects by antagonizing the binding of arginine vasopressin to vasopressin receptors, specifically the V2 receptors located on renal collecting duct cells. This prevents the insertion of aquaporins into the cell membrane, thereby inhibiting water reabsorption and promoting aquaresis (excretion of water without electrolyte loss). This mechanism is particularly useful in treating conditions characterized by fluid retention .

Vergleich Mit ähnlichen Verbindungen

Tolvaptan: Another vasopressin receptor antagonist used to treat hyponatremia and polycystic kidney disease.

Conivaptan: A vasopressin receptor antagonist used for the treatment of euvolemic and hypervolemic hyponatremia

Uniqueness of Mozavaptan: Mozavaptan is unique in its specific binding affinity and selectivity for V2 receptors, which makes it particularly effective in treating hyponatremia caused by the syndrome of inappropriate antidiuretic hormone secretion. Its molecular structure and pharmacokinetic properties also differentiate it from other vasopressin receptor antagonists .

Biologische Aktivität

Kojic acid, a naturally occurring compound derived from fungi, has garnered significant attention in both cosmetic and pharmaceutical fields due to its diverse biological activities. This article explores the various biological effects of this compound, focusing on its mechanisms of action, therapeutic applications, and safety profiles based on recent research findings.

This compound primarily functions as a tyrosinase inhibitor , which is crucial for melanin production in the skin. By inhibiting this enzyme, this compound effectively reduces hyperpigmentation and is widely used in skin-lightening products. The compound's mechanism involves binding to the active site of tyrosinase, thereby regulating melanogenesis and promoting the scavenging of free radicals .

Additionally, this compound exhibits several other biological activities:

- Antioxidant Activity : this compound acts as a free radical scavenger, which helps mitigate oxidative stress in cells .

- Antimicrobial Properties : It has demonstrated effectiveness against various bacteria and fungi, making it a potential agent for treating infections .

- Anti-inflammatory Effects : this compound can modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory skin conditions .

- Antitumor Activity : Some studies indicate that this compound and its derivatives may possess cytotoxic effects against cancer cell lines, including melanoma and breast cancer .

2. Therapeutic Applications

This compound's diverse biological activities have led to various applications:

- Cosmetic Use : this compound is primarily used as a skin-lightening agent in cosmetic formulations due to its ability to reduce melanin production.

- Pharmaceutical Applications : Its antimicrobial and anti-inflammatory properties make it suitable for developing topical treatments for skin infections and inflammatory conditions.

- Potential Antidiabetic Effects : Some derivatives of this compound have shown promise as dual agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in glucose metabolism .

3. Safety and Toxicological Profile

Research on the safety of this compound has yielded mixed results. While it is generally considered safe for topical use at concentrations typically found in cosmetics (up to 1%) , higher doses have raised concerns regarding potential toxic effects:

- Thyroid Effects : Studies have indicated that high doses of this compound can lead to thyroid hyperplasia and adenomas in rodent models, suggesting a need for caution regarding systemic exposure .

- Carcinogenic Potential : Although classified as a non-genotoxic carcinogen in some studies, prolonged exposure at high concentrations has been associated with tumor promotion in animal models .

Table 1: Summary of Biological Activities of this compound

Case Study Example

A clinical study evaluated the efficacy of a cream containing 1% this compound combined with licorice extract on patients with hyperpigmentation. Results showed significant improvement in skin tone after 12 weeks of treatment, highlighting its effectiveness as a topical agent for managing skin discoloration .

Eigenschaften

IUPAC Name |

5-hydroxy-2-(hydroxymethyl)pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1,3,7,9H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJNERDRQOWKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C(C1=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040236 | |

| Record name | Kojic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kojic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, ethyl ether, acetone, DMSO; slightly soluble in benzene, Soluble in water, acetone; slightly solluble in ether; insoluble in benzene, Sparingly soluble in pyridine | |

| Record name | KOJIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The mechanism of action of kojic acid is well defined and it has been shown to act as a competitive and reversible inhibitor of animal and plant polyphenol oxidases, xanthine oxidase, and D- and some L-amino acid oxidases., The activation of NF-kappaB induced by kojic acid, an inhibitor of tyrosinase for biosynthesis of melanin in melanocytes, was investigated in human transfectant HaCaT and SCC-13 cells. These two keratinocyte cell lines transfected with pNF-kappaB-SEAP-NPT plasmid were used to determine the activation of NF-kappaB. Transfectant cells release the secretory alkaline phosphatase (SEAP) as a transcription reporter in response to the NF-kappaB activity and contain the neomycin phosphotransferase (NPT) gene for the dominant selective marker of geneticin resistance. NF-kappaB activation was measured in the SEAP reporter gene assay using a fluorescence detection method. Kojic acid showed the inhibition of cellular NF-kappaB activity in both human keratinocyte transfectants. It could also downregulate the ultraviolet ray (UVR)-induced activation of NF-kappaB expression in transfectant HaCaT cells. Moreover, the inhibitory activity of kojic acid in transfectant HaCaT cells was found to be more potent than known antioxidants, e.g., vitamin C and N-acetyl-L-cysteine. These results indicate that kojic acid is a potential inhibitor of NF-kappaB activation in human keratinocytes, and suggest the hypothesis that NF-kappaB activation may be involved in kojic acid induced anti-melanogenic effect. | |

| Record name | KOJIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prismatic needles from acetone, ethanol+ether or methanol+ethyl acetate, Crystals, Prisms, needles from acetone | |

CAS No. |

501-30-4 | |

| Record name | Kojic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kojic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kojic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01759 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | kojic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kojic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-hydroxymethyl-4-pyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KOJIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K23F1TT52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KOJIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Kojic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153.5 °C, 161 °C | |

| Record name | Kojic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01759 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | KOJIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Kojic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.